2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group, a tetrahydroquinoline moiety, and a fluorophenylacetamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C23H21FN2O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H21FN2O3S/c24-19-11-8-17(9-12-19)15-23(27)25-20-13-10-18-5-4-14-26(22(18)16-20)30(28,29)21-6-2-1-3-7-21/h1-3,6-13,16H,4-5,14-15H2,(H,25,27) |
InChI Key |
ARWRYELKDKPNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride from sodium benzenesulfonate and phosphorus oxychloride . The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The final step involves the coupling of the benzenesulfonyl chloride with the tetrahydroquinoline derivative and the fluorophenylacetamide under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of phase transfer catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorophenylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted fluorophenylacetamide derivatives.
Scientific Research Applications
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity. The fluorophenylacetamide group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparison with Similar Compounds
N-Butyl-Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the tetrahydroquinoline and fluorophenylacetamide moieties.
Benzenesulfonamide Derivatives: These compounds have similar structural features but differ in their specific substituents and biological activities.
Uniqueness: N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE is unique due to its combination of a benzenesulfonyl group, a tetrahydroquinoline moiety, and a fluorophenylacetamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
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